molecular formula C7H8O3 B8534369 (1R,2S,4R)-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

(1R,2S,4R)-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B8534369
M. Wt: 140.14 g/mol
InChI Key: HLZLZWREBWOZCZ-HCWXCVPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06677464B2

Procedure details

The inside of a three-neck flask (inside volume 500 ml) equipped with a thermometer and a mechanical stirrer was substituted with nitrogen, and distilled furan (136 g, 2.0 mol), acrylic acid (72 g, 1.0 mol) and diisopropyl ether (70 ml) as a solvent were charged therein. The mixture was cooled to an inner temperature of 2° C. To this mixed solution was added dropwise a solution (11 ml, 0.01 mol) of a borane-tetrahydrofuran complex (BH3.THF) in 0.93 M tetrahydrofuran over 10 min., while maintaining the inner temperature at not more than 2° C. After the completion of the dropwise addition, the mixture was stirred at the same temperature for 4 hr. The resulting crystals were collected by filtration through a glass filter, washed with diisopropyl ether (100 ml) cooled to not more than 5° C. and dried under reduced pressure for 2 hr. to give 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid as colorless crystals (81 g, endo form:exo form=95:5, purity >99%, yield 58% based on acrylic acid).
Name
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]([OH:10])(=[O:9])C=C.B.O1CC[CH2:14][CH2:13]1>C(OC(C)C)(C)C.O1CCCC1>[CH:5]12[O:1][CH:2]([CH:13]=[CH:14]1)[CH2:3][CH:4]2[C:6]([OH:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
136 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
72 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
B.O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The inside of a three-neck flask (inside volume 500 ml) equipped with a thermometer and a mechanical stirrer
ADDITION
Type
ADDITION
Details
were charged
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the inner temperature at not more than 2° C
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration through a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with diisopropyl ether (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to not more than 5° C.
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure for 2 hr
Duration
2 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C12C(CC(C=C1)O2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06677464B2

Procedure details

The inside of a three-neck flask (inside volume 500 ml) equipped with a thermometer and a mechanical stirrer was substituted with nitrogen, and distilled furan (136 g, 2.0 mol), acrylic acid (72 g, 1.0 mol) and diisopropyl ether (70 ml) as a solvent were charged therein. The mixture was cooled to an inner temperature of 2° C. To this mixed solution was added dropwise a solution (11 ml, 0.01 mol) of a borane-tetrahydrofuran complex (BH3.THF) in 0.93 M tetrahydrofuran over 10 min., while maintaining the inner temperature at not more than 2° C. After the completion of the dropwise addition, the mixture was stirred at the same temperature for 4 hr. The resulting crystals were collected by filtration through a glass filter, washed with diisopropyl ether (100 ml) cooled to not more than 5° C. and dried under reduced pressure for 2 hr. to give 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid as colorless crystals (81 g, endo form:exo form=95:5, purity >99%, yield 58% based on acrylic acid).
Name
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]([OH:10])(=[O:9])C=C.B.O1CC[CH2:14][CH2:13]1>C(OC(C)C)(C)C.O1CCCC1>[CH:5]12[O:1][CH:2]([CH:13]=[CH:14]1)[CH2:3][CH:4]2[C:6]([OH:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
136 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
72 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
B.O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The inside of a three-neck flask (inside volume 500 ml) equipped with a thermometer and a mechanical stirrer
ADDITION
Type
ADDITION
Details
were charged
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the inner temperature at not more than 2° C
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration through a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with diisopropyl ether (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to not more than 5° C.
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure for 2 hr
Duration
2 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C12C(CC(C=C1)O2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06677464B2

Procedure details

The inside of a three-neck flask (inside volume 500 ml) equipped with a thermometer and a mechanical stirrer was substituted with nitrogen, and distilled furan (136 g, 2.0 mol), acrylic acid (72 g, 1.0 mol) and diisopropyl ether (70 ml) as a solvent were charged therein. The mixture was cooled to an inner temperature of 2° C. To this mixed solution was added dropwise a solution (11 ml, 0.01 mol) of a borane-tetrahydrofuran complex (BH3.THF) in 0.93 M tetrahydrofuran over 10 min., while maintaining the inner temperature at not more than 2° C. After the completion of the dropwise addition, the mixture was stirred at the same temperature for 4 hr. The resulting crystals were collected by filtration through a glass filter, washed with diisopropyl ether (100 ml) cooled to not more than 5° C. and dried under reduced pressure for 2 hr. to give 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid as colorless crystals (81 g, endo form:exo form=95:5, purity >99%, yield 58% based on acrylic acid).
Name
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]([OH:10])(=[O:9])C=C.B.O1CC[CH2:14][CH2:13]1>C(OC(C)C)(C)C.O1CCCC1>[CH:5]12[O:1][CH:2]([CH:13]=[CH:14]1)[CH2:3][CH:4]2[C:6]([OH:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
136 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
72 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
B.O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The inside of a three-neck flask (inside volume 500 ml) equipped with a thermometer and a mechanical stirrer
ADDITION
Type
ADDITION
Details
were charged
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the inner temperature at not more than 2° C
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration through a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with diisopropyl ether (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to not more than 5° C.
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure for 2 hr
Duration
2 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C12C(CC(C=C1)O2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.